(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one
Overview
Description
(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of N-substituted amino acids with suitable aldehydes or ketones can yield the desired compound. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(8aR)-2-(4-Fluorobenzyl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: Another pyrrolopyrazine derivative with potential biological activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their kinase inhibitory activities and potential as anticancer agents.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Exhibiting antiproliferative activity against cancer cell lines.
Uniqueness
(4R,8aR)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings
Properties
IUPAC Name |
(4R,8aR)-4-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-5-9-8(11)7-3-2-4-10(6)7/h6-7H,2-5H2,1H3,(H,9,11)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIVLAHECPCSGH-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2N1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@@H]2N1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173189 | |
Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143393-98-0 | |
Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143393-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-4-methyl-, (4R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201173189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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